2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-ethyl-4-oxo substituent on the pyrimidine ring, a phenyl group at position 7, and a sulfanyl acetamide side chain connected to a 4-methoxyphenyl moiety. The 4-methoxy group on the aniline fragment likely enhances solubility and modulates electronic properties, which can influence receptor binding or metabolic stability .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-20(18(13-30-21)15-7-5-4-6-8-15)25-23(26)31-14-19(27)24-16-9-11-17(29-2)12-10-16/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOGDKLQNZXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 4-methoxyphenylacetyl chloride or a similar reagent to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would be determined by the compound’s structure and functional groups, which allow it to interact with biological molecules in a specific manner.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4): Replaces the 3-ethyl group with a methyl and substitutes the 4-methoxyphenyl with a 4-butylphenyl.
- 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: Features a 4-methylphenyl on the pyrimidine and a trifluoromethoxy group on the aniline. The electron-withdrawing trifluoromethoxy group could enhance metabolic stability but reduce solubility .
Modifications to the Acetamide Side Chain
- N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: Substitutes the 4-methoxyphenyl with a pyrazole ring. Pyrazole-containing derivatives often exhibit improved kinase selectivity due to hydrogen-bonding interactions .
Pharmacological Activity Comparisons
Anticancer Activity
Physicochemical Properties
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- An acetamide group.
- Various substituents including ethyl and methoxy groups.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 463.6 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization reactions using sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and methoxy groups are introduced via substitution reactions with appropriate electrophiles.
Biological Activity
Research indicates that thienopyrimidine derivatives exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that related thienopyrimidine compounds possess significant antimicrobial activity. For instance:
- Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined, showing effective antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Thienopyrimidine derivatives have also been evaluated for their anticancer potential:
- A study demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC values indicating significant growth inhibition .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research into similar thienopyrimidine derivatives has indicated their ability to inhibit key enzymes involved in inflammatory processes .
Case Studies
- Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with specific substituents showed enhanced activity against both bacterial and fungal strains .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various thienopyrimidine derivatives on cancer cell lines. Results showed that some compounds induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The compound is synthesized via multi-step reactions involving thieno[3,2-d]pyrimidinone intermediates. A typical approach includes:
- Step 1 : Condensation of 3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol with chloroacetyl chloride.
- Step 2 : Coupling the resulting intermediate with 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) .
- Purity optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolve crystal structure using SHELX software to refine atomic coordinates and bond angles, particularly addressing potential disorder in the thieno-pyrimidine moiety .
- NMR spectroscopy : Confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 7.2–8.1 ppm) using ¹H and ¹³C NMR in DMSO-d₆ .
- FTIR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
Q. How is preliminary bioactivity screening conducted?
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) or cell viability assays (MTT protocol) in cancer cell lines .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells to normalize data .
Advanced Research Questions
Q. What strategies improve synthetic yield and scalability?
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining yield .
- Catalysis : Optimize coupling steps using Pd(OAc)₂/Xantphos for Suzuki-Miyaura reactions in heterocyclic intermediates .
- Process simulation : Apply chemical engineering principles (e.g., membrane separation for intermediates) to enhance scalability .
Q. How can computational modeling predict bioactivity and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Parameterize force fields for sulfur-containing heterocycles .
- DFT calculations : Analyze electron density maps (Gaussian 16) to identify reactive sites for derivatization .
Q. How to resolve contradictions in bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used .
- Dose-response validation : Repeat experiments with standardized protocols (e.g., fixed incubation time, serum-free media) .
Q. What methodologies assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS .
- Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds .
Q. How to design structure-activity relationship (SAR) studies?
- Systematic substitution : Modify the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₂CH₃) groups. Test impact on IC₅₀ .
- Pharmacophore mapping : Identify critical moieties (e.g., thieno-pyrimidine core) using 3D-QSAR models (Schrödinger Suite) .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
Q. Which advanced assays validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein denaturation after compound treatment .
- CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
